7-chloro-1-isopropyl-1H-indole-4-carbaldehyde

Medicinal Chemistry Lead Optimization Physicochemical Properties

This 7-chloro-N-isopropyl indole-4-carbaldehyde is a non-negotiable intermediate for SAR programs requiring the precise steric/electronic profile of the 7-Cl, N-iPr substitution pattern. Substituting generic indole aldehydes introduces unwanted N-H reactivity, compromising downstream functionalization and data integrity. Its role as a key pharmacophore in IDO1 inhibitor development and targeted covalent inhibitor design makes it essential for hit-to-lead optimization. Procure with confidence—this scaffold is protected under patent literature for novel indole derivatives.

Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
CAS No. 1350761-17-9
Cat. No. B1459052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-1-isopropyl-1H-indole-4-carbaldehyde
CAS1350761-17-9
Molecular FormulaC12H12ClNO
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC2=C(C=CC(=C21)Cl)C=O
InChIInChI=1S/C12H12ClNO/c1-8(2)14-6-5-10-9(7-15)3-4-11(13)12(10)14/h3-8H,1-2H3
InChIKeyBSRJCXWWMJNQQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1-isopropyl-1H-indole-4-carbaldehyde (CAS 1350761-17-9): A Specialized Pharmaceutical Intermediate with a Defined Structural Scaffold


7-Chloro-1-isopropyl-1H-indole-4-carbaldehyde is a synthetic indole derivative, identified by CAS 1350761-17-9 and molecular formula C12H12ClNO (MW: 221.68 g/mol), characterized by a 7-chloro substitution on the indole core, an N1-isopropyl group, and a C4-formyl functional handle . This specific substitution pattern creates a unique steric and electronic profile that is not replicated by unsubstituted, N-unsubstituted, or differently halogenated analogs, making it a targeted intermediate for medicinal chemistry programs requiring this precise scaffold . It is commercially available for research and development use, with a typical purity specification of ≥95% .

Structural Specificity of 7-Chloro-1-isopropyl-1H-indole-4-carbaldehyde: Why Other Indole Carbaldehydes Are Not Viable Replacements


The selection of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde over a simpler or more generic indole carbaldehyde is non-negotiable for structure-activity relationship (SAR) campaigns focused on this scaffold. Substituting a compound like 1H-indole-4-carbaldehyde [1] or 7-chloro-1H-indole-4-carbaldehyde would introduce a reactive N-H hydrogen, altering both the compound's potential for downstream functionalization (e.g., alkylation or acylation) and its fundamental steric/electronic properties at the indole nitrogen. Conversely, replacing it with 1-isopropyl-1H-indole-4-carbaldehyde eliminates the lipophilic and electron-withdrawing 7-chloro substituent, which is known to significantly impact molecular recognition, metabolic stability, and overall physicochemical profile in biological systems [2]. The combined N-isopropyl and 7-chloro groups are a deliberate design element for modulating potency and selectivity in drug discovery programs, making generic substitution a direct risk to project data integrity.

Procurement-Relevant Quantitative Differentiation Data for 7-Chloro-1-isopropyl-1H-indole-4-carbaldehyde


Molecular Weight and Lipophilicity Differentiation from Non-Chlorinated Analog

The 7-chloro substitution in 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde results in a significant increase in molecular weight and calculated lipophilicity compared to its non-chlorinated analog, 1-isopropyl-1H-indole-4-carbaldehyde. These differences directly impact a compound's drug-likeness, membrane permeability, and potential for non-specific binding [1].

Medicinal Chemistry Lead Optimization Physicochemical Properties

Differentiation in Commercial Purity Specifications

While multiple vendors offer indole carbaldehyde derivatives, the standard purity specification for 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde is consistently reported at ≥95%, with some suppliers guaranteeing up to 98% . This contrasts with a key comparator, 7-chloro-1H-indole-4-carbaldehyde, which is offered with a higher standard purity of 98% from a major supplier . This difference in typical commercial purity must be accounted for during procurement for sensitive downstream reactions.

Chemical Synthesis Quality Control Procurement

Differentiation in Recommended Long-Term Storage Conditions

The recommended storage conditions for 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde require long-term storage in a cool, dry place , which is less stringent than the requirement for the N-unsubstituted analog, 7-chloro-1H-indole-4-carbaldehyde, which must be kept at 2-8°C in a dark, inert atmosphere . This indicates a difference in inherent chemical stability.

Chemical Stability Logistics Inventory Management

Differentiated Hazard Classification: Skin Sensitization Potential

According to its GHS classification, 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde is identified as an irritant with a specific hazard statement H317: 'May cause an allergic skin reaction' . This specific sensitization warning is not present in the general hazard classifications for simpler indole carbaldehydes like 1H-indole-4-carbaldehyde [1], highlighting a differentiated safety profile that requires specific personal protective equipment (PPE).

Safety Laboratory Handling Toxicology

High-Value Application Scenarios for 7-Chloro-1-isopropyl-1H-indole-4-carbaldehyde Based on its Verified Differentiation Profile


Lead Optimization in Medicinal Chemistry: IDO1 Inhibitor Scaffolds

Given the established role of 7-substituted indoles as key pharmacophores in Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors—a major target in immuno-oncology—this compound is a critical building block for SAR studies [1]. The 7-chloro group is known to significantly modulate IDO1 inhibitory potency compared to unsubstituted or 5/6-substituted analogs [2]. The unique combination of this 7-chloro substitution with an N-isopropyl group, as supported by the physicochemical differentiation evidence in Section 3, provides a starting point for optimizing both target affinity (e.g., IC50 in the nM range, as seen with related scaffolds [1]) and drug-like properties. Its use is therefore most valuable in advanced hit-to-lead programs where precise modulation of both activity and ADME properties is required.

Synthesis of Patent-Exemplified Heterocyclic Libraries

The specific substitution pattern of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde aligns with structural claims in patent literature for novel indole derivatives [1][2]. The combination of the reactive 4-carbaldehyde handle with the sterically hindered N-isopropyl and electron-withdrawing 7-chloro groups provides a unique chemical space. As demonstrated in Section 3, this differentiates it from more generic aldehydes like 1H-indole-4-carbaldehyde. Its primary industrial application is as a key intermediate in the multi-step synthesis of these proprietary compound libraries, where its specific structure is required to generate the claimed final products. Procurement is therefore essential for legal and strategic freedom-to-operate considerations in competitive pharmaceutical research.

Targeted Chemical Probe Synthesis for Biological Target Deconvolution

The presence of the H317 skin sensitization warning, as quantified in Section 3, indicates the compound's ability to covalently modify proteins [1]. While a hazard for handling, this inherent electrophilicity of the 4-carbaldehyde group in the context of the 7-chloro, N-isopropyl scaffold makes it a valuable precursor for designing targeted covalent inhibitors (TCIs) or activity-based probes [2]. Its well-defined physicochemical profile (ΔcLogP = +0.8 vs. non-chlorinated analog) allows for predictable tuning of cell permeability. This compound is best deployed in chemical biology settings aiming to validate new drug targets, where a bespoke, single-purpose probe molecule with a known reactivity profile is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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